molecular formula C20H20N6O2 B2968703 (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone CAS No. 1251691-21-0

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone

Cat. No. B2968703
CAS RN: 1251691-21-0
M. Wt: 376.42
InChI Key: JLBNMXBVGHUPBB-UHFFFAOYSA-N
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Description

The compound is a novel derivative designed for potential anti-tubercular activity. Specifically, it falls within the category of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides . Its chemical structure combines a pyridine ring, a piperazine moiety, and a pyrimidinyl ether group.


Synthesis Analysis


Chemical Reactions Analysis

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Derivatization Reagent

It can be used as a derivatization reagent for the carboxyl groups on peptides. This is particularly useful during the spectrophotometric analysis of phosphopeptides .

Synthesis of Pyrrolopyridine Derivatives

This compound can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Synthesis of Pyridazinol Derivatives

It can also be used in the synthesis of 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol .

PI3Kα Inhibitors

The compound has been identified as an orally bioavailable, potent PI3Kα inhibitor for the treatment of advanced solid tumors .

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15-6-7-18(24-23-15)25-10-12-26(13-11-25)19(27)16-4-2-5-17(14-16)28-20-21-8-3-9-22-20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBNMXBVGHUPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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